

Application of Ostalloy® 158 in the Creation of Custom Radiation Shielding Blocks

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Compound of Interest		
Compound Name:	Ostalloy	
Cat. No.:	B1236533	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ostalloy® 158 is a fusible, low-melting-point eutectic alloy widely utilized in various scientific and industrial applications.[1] Composed primarily of bismuth, lead, tin, and cadmium, it offers a unique combination of a low melting temperature (70°C or 158°F), high density, and excellent castability.[1][2] These properties make it an ideal material for the fabrication of custom radiation shielding blocks, particularly in research and clinical settings where precise and patient-specific shielding is required. Applications range from shielding critical organs during radiotherapy to collimating radiation beams in experimental setups for drug development and radiobiology studies.[3]

The high atomic number components of **Ostalloy** 158, particularly bismuth and lead, provide effective attenuation of photons, including gamma rays and X-rays.[4] Its low melting point allows for easy and rapid fabrication of custom-shaped blocks using simple laboratory equipment, a significant advantage over machining high-melting-point materials like lead or tungsten.[1] Furthermore, **Ostalloy** 158 is reusable, making it a cost-effective and environmentally conscious choice for dynamic research and clinical environments.[1]

This document provides detailed application notes and protocols for the use of **Ostalloy** 158 in creating custom radiation shielding blocks. It includes the physical and radiological properties



of the alloy, a step-by-step protocol for the fabrication of shielding blocks, and quality assurance procedures to ensure their efficacy and safety.

Physical and Radiological Properties of Ostalloy® 158

A comprehensive understanding of the physical and radiological properties of **Ostalloy** 158 is crucial for its effective application in radiation shielding.

Physical Properties

The key physical properties of **Ostalloy** 158 are summarized in the table below.

Property	Value	Reference
Composition	50.0% Bismuth, 26.7% Lead, 13.3% Tin, 10.0% Cadmium	[1]
Melting Point	70°C (158°F)	[1]
Density	9.4 g/cm ³	[3]
Brinell Hardness	9.2	[1]

Radiological Properties

The radiation attenuation characteristics of **Ostalloy** 158 are primarily due to its high-density and high atomic number constituents. The following table provides estimated half-value layers (HVL) for **Ostalloy** 158 (approximated from data for the similar alloy, Cerrobend) for various photon energies. The HVL is the thickness of the material required to reduce the intensity of the radiation beam to half its initial value.

Photon Energy	Estimated Half-Value Layer (HVL) in Ostalloy 158 (cm)	Reference
6 MV X-rays	~1.5	[3]
18 MV X-rays	~1.8 - 2.0	[3]



Note: To effectively attenuate a beam to approximately 3-5% of its original intensity, a thickness of about 5 HVLs is required.[3]

Protocol for Fabrication of Custom Radiation Shielding Blocks

This protocol outlines the steps for creating custom-shaped radiation shielding blocks using **Ostalloy** 158.

Materials and Equipment

- Ostalloy 158 alloy
- Electric melting pot with temperature control
- Styrofoam or other suitable mold material
- · Hot-wire foam cutter or milling machine
- Fume hood or well-ventilated area
- Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
- Mold release agent (optional)
- Leveling table

Fabrication Workflow



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Fabrication workflow for custom **Ostalloy** 158 shielding blocks.



Step-by-Step Procedure

Mold Preparation:

- Design the desired shape of the shielding block based on treatment planning software output or experimental requirements.
- Using a hot-wire foam cutter or milling machine, create a negative mold of the desired shape from a block of high-density Styrofoam. Ensure the cuts are smooth and precise.

Melting the Alloy:

- Place the required amount of **Ostalloy** 158 into a clean electric melting pot.
- Crucially, perform this step in a fume hood or a well-ventilated area to avoid inhalation of any fumes, particularly from the cadmium and lead components.[2][5]
- Set the temperature of the melting pot to approximately 80-90°C. The melting point of
 Ostalloy 158 is 70°C, so a slightly higher temperature ensures the alloy is fully molten and flows easily. Avoid overheating, which can increase fume production.

Pouring the Alloy:

- Place the prepared Styrofoam mold on a level surface.
- If desired, apply a thin layer of mold release agent to the inside of the mold, though this is often not necessary with Styrofoam as it will be dissolved by the molten alloy.
- Carefully and slowly pour the molten Ostalloy 158 into the mold. Pour from a low height to minimize splashing. The molten alloy will melt and displace the Styrofoam.

Cooling and Solidification:

- Allow the poured alloy to cool and solidify completely at room temperature. This process is relatively quick due to the low latent heat of fusion.
- Finishing:

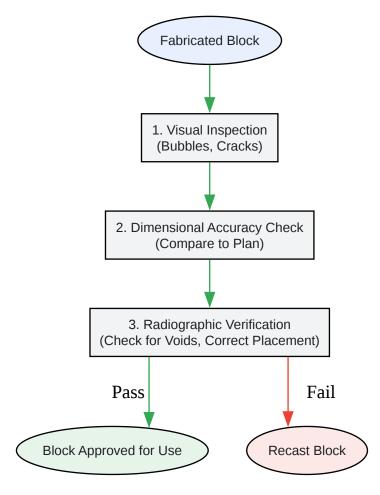


- Once solidified, the custom shielding block can be removed from any remaining mold material.
- Minor imperfections can be smoothed with a file or grinding tool. As Ostalloy 158 is soft, this should be done with care.

Quality Assurance Protocol

A thorough quality assurance (QA) program is essential to ensure the accuracy and safety of the custom-fabricated shielding blocks.

Quality Assurance Workflow



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Quality assurance workflow for custom shielding blocks.



Step-by-Step QA Procedure

- Visual Inspection:
 - Carefully inspect the solidified block for any visible defects such as cracks, voids, or an
 incomplete fill. The presence of air bubbles with a diameter greater than 3 mm can
 significantly affect beam attenuation.[6]
- Dimensional Verification:
 - Compare the dimensions of the fabricated block with the original design specifications.
 This can be done using calipers or by placing the block on a printout of the design.
- Radiographic Verification:
 - Acquire a portal image or radiograph of the block in the treatment or experimental position.
 - This allows for the verification of the block's shape, position, and the absence of internal voids that could compromise its shielding integrity.
 - The radiographic image should be compared with the digitally reconstructed radiograph (DRR) from the treatment planning system.

Safety Precautions

Working with **Ostalloy** 158 requires adherence to safety protocols due to its composition.

- Handling: Always handle Ostalloy 158 in a well-ventilated area, preferably within a fume hood, especially when melting.[2]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including heat-resistant gloves when handling the molten alloy, safety glasses to protect from splashes, and a lab coat.[2]
- Toxicity: **Ostalloy** 158 contains lead and cadmium, which are toxic and carcinogenic.[2][7] Avoid ingestion and inhalation of fumes or dust. Wash hands thoroughly after handling.



 Disposal: Dispose of waste Ostalloy 158 and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]

Conclusion

Ostalloy 158 is a highly effective and versatile material for the fabrication of custom radiation shielding blocks. Its low melting point and high density offer significant advantages in terms of ease of fabrication and radiation attenuation. By following the detailed protocols for fabrication, quality assurance, and safety outlined in this document, researchers, scientists, and drug development professionals can confidently and safely utilize **Ostalloy** 158 to create precise and reliable custom shielding for a wide range of applications.

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